molecular formula C23H18N2OS B11667865 Benzamide, N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- CAS No. 327077-60-1

Benzamide, N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]-

Cat. No.: B11667865
CAS No.: 327077-60-1
M. Wt: 370.5 g/mol
InChI Key: MRIQLGKJMSQYQU-UHFFFAOYSA-N
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Description

Benzamide, N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a phenyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- typically involves the reaction of 4-methylbenzene-1,3-diamine with benzoic anhydride under controlled conditions. The reaction is carried out in the presence of an acid-binding agent such as triethylamine to prevent protonation of the raw materials. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction parameters and can significantly enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

Benzamide, N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- is unique due to its specific structural features, including the thiazole ring and the combination of phenyl and methylphenyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Biological Activity

Benzamide derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound Benzamide, N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- (CAS: 327077-60-1) is a thiazole-based benzamide that exhibits significant potential in various biological applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H18N2OSC_{23}H_{18}N_{2}OS, with a molecular weight of approximately 370.467 g/mol. The structure features a thiazole ring linked to a benzamide moiety, which is essential for its biological activity.

PropertyValue
Molecular FormulaC23H18N2OS
Molecular Weight370.467 g/mol
CAS Number327077-60-1

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation. For instance, studies have shown that similar thiazole-benzamide derivatives can induce cell cycle arrest in the G2/M phase and activate caspase pathways in cancer cells .

Antimicrobial Properties

Benzamide derivatives are known for their antimicrobial activities. The presence of the thiazole ring enhances the compound's ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways. In vitro studies have demonstrated that compounds with similar structures exhibit effective antibacterial activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory properties of benzamides are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This compound has shown potential in reducing inflammation in animal models by modulating the NF-kB signaling pathway .

Case Studies

  • Cytotoxicity Against Cancer Cells : A study evaluating the cytotoxic effects of various thiazole derivatives, including benzamide analogs, reported significant inhibition of cell viability in MCF-7 breast cancer cells with IC50 values ranging from 5 to 15 µM .
  • Antibacterial Activity : An investigation into the antibacterial properties of thiazole-benzamide derivatives revealed that compounds similar to Benzamide, N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- displayed minimum inhibitory concentrations (MIC) below 50 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Mechanism : In a model of induced inflammation, treatment with thiazole-benzamide compounds resulted in a significant decrease in serum levels of TNF-alpha and IL-6, suggesting a potent anti-inflammatory effect .

Properties

CAS No.

327077-60-1

Molecular Formula

C23H18N2OS

Molecular Weight

370.5 g/mol

IUPAC Name

N-[3-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-ylidene]benzamide

InChI

InChI=1S/C23H18N2OS/c1-17-12-14-20(15-13-17)25-21(18-8-4-2-5-9-18)16-27-23(25)24-22(26)19-10-6-3-7-11-19/h2-16H,1H3

InChI Key

MRIQLGKJMSQYQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CSC2=NC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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